4,7-Methano-7H-thieno[2,3-E][1,3]diazepine
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Overview
Description
4,7-Methano-7H-thieno[2,3-E][1,3]diazepine is a heterocyclic compound with a unique structure that combines elements of thieno and diazepine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-7H-thieno[2,3-E][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno compound with a diazepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-7H-thieno[2,3-E][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4,7-Methano-7H-thieno[2,3-E][1,3]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,7-Methano-7H-thieno[2,3-E][1,3]diazepine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-E][1,3]diazepine: Lacks the methano bridge, resulting in different chemical properties.
Benzodiazepine: Contains a benzene ring instead of a thieno ring, leading to different biological activities.
Pyrido[2,3-E][1,3]diazepine: Contains a pyridine ring, which alters its reactivity and applications.
Uniqueness
4,7-Methano-7H-thieno[2,3-E][1,3]diazepine is unique due to its methano bridge, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
478919-88-9 |
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Molecular Formula |
C8H6N2S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
5-thia-8,10-diazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene |
InChI |
InChI=1S/C8H6N2S/c1-2-11-8-4-10-3-7(6(1)8)9-5-10/h1-2,4-5H,3H2 |
InChI Key |
IJFVUDFNMSYDBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=CSC3=CN1C=N2 |
Origin of Product |
United States |
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